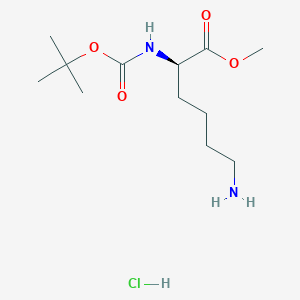
Boc-Lys-OMe.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride, commonly known as Boc-Lys-OMe.HCl, is a chemically protected form of the amino acid lysine. The tert-butoxycarbonyl group is a protective group used to prevent the amino group on lysine from reacting during the peptide chain assembly process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride typically involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lysine.
Esterification: Boc-Lysine is then reacted with methyl formate to produce Boc-Lysine methyl ester.
Formation of Hydrochloride Salt: Finally, Boc-Lysine methyl ester is reacted with hydrochloric acid to yield Boc-Lys-OMe.HCl.
Industrial Production Methods
Industrial production methods for N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield Boc-Lysine.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions to yield free lysine.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Deprotection: Commonly uses trifluoroacetic acid (TFA) or hydrochloric acid.
Major Products Formed
Hydrolysis: Produces Boc-Lysine.
Deprotection: Produces free lysine.
科学研究应用
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride has several scientific research applications :
Peptide Synthesis: Used as a protected lysine derivative in solid-phase peptide synthesis to prevent unwanted side reactions.
Chemical Synthesis: Serves as a starting material or intermediate in organic synthesis.
Biological Studies: Utilized in the study of protein structure and function by incorporating it into synthetic peptides.
作用机制
The mechanism of action of N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group of lysine during peptide synthesis, preventing it from reacting with other reagents. This allows for the selective formation of peptide bonds and the assembly of complex peptide chains .
相似化合物的比较
Similar Compounds
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- Fmoc-Lysine methyl ester hydrochloride
- Nε-Boc-L-lysine methyl ester hydrochloride
Uniqueness
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride is unique due to its specific protective group (tert-butoxycarbonyl) and its application in peptide synthesis. This protective group is stable under basic conditions, making it suitable for use in solid-phase peptide synthesis where other protective groups might be unstable .
属性
分子式 |
C12H25ClN2O4 |
|---|---|
分子量 |
296.79 g/mol |
IUPAC 名称 |
methyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1 |
InChI 键 |
NNUQENKCQXPGJG-SBSPUUFOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)OC.Cl |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


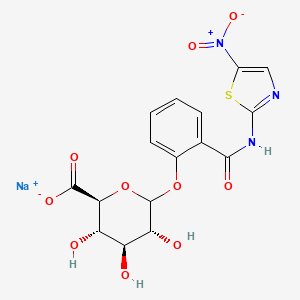
![[5-Hydroxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15287335.png)
![16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione](/img/structure/B15287338.png)
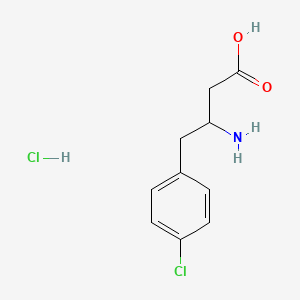
![[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate](/img/structure/B15287353.png)
![N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride](/img/structure/B15287355.png)
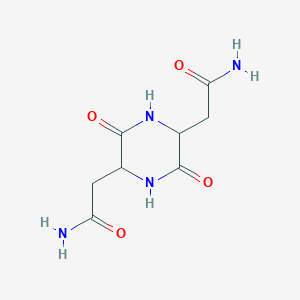
![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid](/img/structure/B15287370.png)
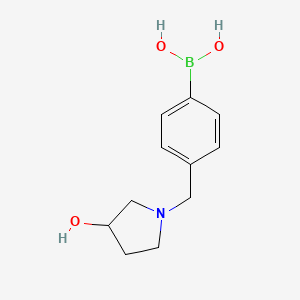
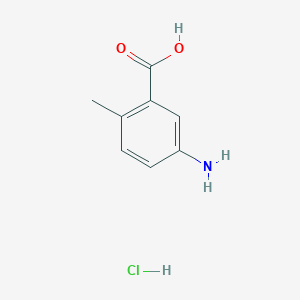
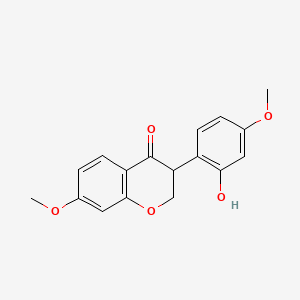
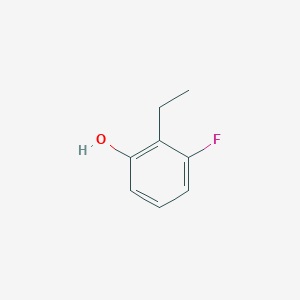

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
